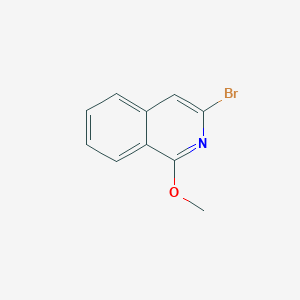

3-Bromo-1-methoxyisoquinoline

描述

Overview of the Isoquinoline (B145761) Framework in Organic and Medicinal Chemistry Research

The isoquinoline framework, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. ontosight.aismolecule.com This structural motif is found in a vast array of natural products, particularly in alkaloids, and serves as a "privileged scaffold" in drug design. nih.govbeilstein-journals.orgresearchgate.net The term "privileged scaffold" refers to molecular frameworks that are able to bind to multiple biological targets, making them highly valuable starting points for the development of new therapeutic agents. nih.govbeilstein-journals.org

Isoquinoline-based compounds exhibit a remarkable diversity of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netrsc.orgnih.govrsc.org The inherent versatility of the isoquinoline ring system allows for functionalization at various positions, leading to a wide range of derivatives with distinct biological profiles. rsc.orgresearchgate.net Consequently, the synthesis of substituted isoquinolines remains an area of intense research, with chemists continuously developing novel methodologies to construct these complex and valuable molecules. nih.govrsc.org The development of efficient synthetic routes to isoquinoline derivatives is crucial for exploring their full potential in drug discovery and materials science. rsc.orgresearchgate.net

Importance of Halogenated and Alkoxy-Substituted Isoquinolines in Chemical Space

Among the myriad of possible isoquinoline derivatives, halogenated and alkoxy-substituted analogues hold particular importance in expanding the accessible chemical space for drug discovery and organic synthesis. The introduction of halogen atoms (e.g., bromine, chlorine) and alkoxy groups (e.g., methoxy) onto the isoquinoline core significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. ontosight.ai

Halogenated isoquinolines are key synthetic intermediates. The halogen atom, particularly bromine or iodine, serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. acs.orgwikipedia.orgnih.govorganic-chemistry.org These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at specific positions on the isoquinoline ring. acs.orgwikipedia.org This strategic functionalization is a powerful tool for building molecular complexity and for structure-activity relationship (SAR) studies in medicinal chemistry. nih.govnih.gov For instance, the direct C4-halogenation of isoquinolines has been developed as a practical method to introduce functionality at a typically less reactive position. acs.org

Alkoxy-substituted isoquinolines , especially those with methoxy (B1213986) groups, are also prevalent in numerous biologically active compounds and natural products. rsc.orgfrontiersin.org The methoxy group can influence the conformation of the molecule and its binding affinity to biological targets through hydrogen bonding interactions. nih.gov Furthermore, methoxy groups can be readily converted to hydroxy groups, which are often crucial for biological activity. frontiersin.org The strategic placement of methoxy substituents on the isoquinoline ring has been shown to be important for activities such as renal vasodilation and antimycobacterial effects. nih.govfrontiersin.org

Research Focus on 3-Bromo-1-methoxyisoquinoline within Isoquinoline Analogues

Within the class of substituted isoquinolines, this compound has emerged as a compound of significant research interest, primarily as a versatile building block in organic synthesis. bldpharm.com Its structure combines the key features of both a halogenated and an alkoxy-substituted isoquinoline, making it a highly valuable intermediate for the synthesis of more complex molecules.

The bromine atom at the 3-position is particularly amenable to substitution reactions and palladium-catalyzed cross-coupling reactions. lookchem.com This allows for the introduction of a wide array of functional groups at this position, enabling the synthesis of diverse libraries of 3-substituted-1-methoxyisoquinoline derivatives. The methoxy group at the 1-position, being an electron-donating group, influences the reactivity of the isoquinoline ring system.

Research involving this compound often focuses on its utility in constructing novel heterocyclic systems and potential pharmacophores. Its application in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids is a common strategy to create 3-aryl-1-methoxyisoquinolines. lookchem.comrsc.org Similarly, it is a suitable substrate for Buchwald-Hartwig amination, allowing for the formation of carbon-nitrogen bonds, which are prevalent in many pharmaceuticals. wikipedia.orgrsc.org The combination of a reactive bromine atom and a modifying methoxy group makes this compound a strategic starting material for the efficient synthesis of complex target molecules.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 87812-49-5 | bldpharm.com |

| Molecular Formula | C₁₀H₈BrNO | bldpharm.com |

| Molecular Weight | 238.08 g/mol | bldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES | COC1=NC(Br)=CC2=C1C=CC=C2 | bldpharm.com |

| InChI Key | BQMVHRXGXCDQEW-UHFFFAOYSA-N | sigmaaldrich.com |

Mentioned Compounds

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-1-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGDPLBGWOSJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60526074 | |

| Record name | 3-Bromo-1-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60526074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87812-49-5 | |

| Record name | 3-Bromo-1-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60526074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3 Bromo 1 Methoxyisoquinoline

Cross-Coupling Reactions at the Bromo Position

The bromine atom at the C-3 position of 3-Bromo-1-methoxyisoquinoline is a prime handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)

Palladium catalysis has been instrumental in the functionalization of this compound. The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, has been successfully applied to this substrate. A notable example is the reaction of this compound with propargyl alcohol in the presence of a dichlorobis(triphenylphosphine)palladium(II) catalyst and a cuprous iodide co-catalyst. researchgate.netresearchgate.net This reaction proceeds in good yield to afford 3-(1-methoxy-3-isoquinolyl)propargyl alcohol, a key intermediate for further synthetic elaborations. researchgate.netresearchgate.net

While specific examples for Negishi, Suzuki, and Stille couplings with this compound are not extensively detailed in the reviewed literature, the general applicability of these reactions to halo-N-heterocycles is well-established. The Negishi coupling, which pairs an organozinc compound with an organic halide, is known for its high functional group tolerance and is a viable strategy for introducing alkyl, aryl, or vinyl groups at the C-3 position. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org Similarly, the Suzuki coupling, utilizing boronic acids or their derivatives, and the Stille coupling, which employs organostannanes, are powerful methods for the formation of biaryl and other C-C bonds. nrochemistry.comjk-sci.comlibretexts.orgwikipedia.org The reactivity of the C-Br bond in this compound makes it a suitable substrate for these transformations, offering pathways to a diverse range of substituted isoquinolines.

Below is a table summarizing the expected outcomes of these palladium-catalyzed reactions.

| Coupling Reaction | Coupling Partner | Expected Product |

| Sonogashira | Terminal alkyne (e.g., Propargyl alcohol) | 3-Alkynyl-1-methoxyisoquinoline |

| Negishi | Organozinc reagent (R-ZnX) | 3-Substituted-1-methoxyisoquinoline |

| Suzuki | Boronic acid/ester (R-B(OR)₂) | 3-Aryl/vinyl-1-methoxyisoquinoline |

| Stille | Organostannane (R-SnR'₃) | 3-Substituted-1-methoxyisoquinoline |

Nickel-Catalyzed Functionalizations and their Selectivity

Nickel catalysis has emerged as a powerful and often more economical alternative to palladium for cross-coupling reactions. While specific examples of nickel-catalyzed functionalizations of this compound are not prominently reported, the broader field of nickel-catalyzed cross-couplings of (hetero)aryl halides suggests its potential. Nickel catalysts are known to be particularly effective in coupling reactions involving challenging substrates and can exhibit unique selectivity. For instance, nickel-catalyzed reactions can promote the coupling of a wider range of electrophiles and nucleophiles, including those that are less reactive under palladium catalysis. The selectivity in nickel-catalyzed reactions is often influenced by the choice of ligand, which can control the electronic and steric properties of the catalytic center. nih.gov Given the reactivity of the C-Br bond, it is anticipated that nickel catalysts could be employed for various transformations of this compound, such as C-C, C-N, and C-O bond formations, potentially with different selectivity profiles compared to palladium-based systems.

Nucleophilic Substitution Reactions and the Relative Reactivity of the 3-Bromo Group

The isoquinoline (B145761) ring system is susceptible to nucleophilic attack, particularly at positions activated by the nitrogen atom. In this compound, the relative reactivity of the 1-methoxy and 3-bromo groups towards nucleophiles is a key consideration. The synthesis of this compound itself from 1,3-dibromoisoquinoline (B189538) via treatment with sodium methoxide (B1231860) demonstrates the higher reactivity of the C-1 position towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen makes the C-1 position more electrophilic and thus more susceptible to attack by nucleophiles.

The 3-bromo group, in contrast, is less activated towards traditional SNAr reactions. Generally, in pyridine (B92270) and related heterocycles, nucleophilic attack is favored at the α (C-2, C-6) and γ (C-4) positions relative to the β (C-3, C-5) positions. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. dalalinstitute.com Therefore, direct displacement of the 3-bromo group by a nucleophile is expected to be less facile than substitution at the 1-position. However, under forcing conditions or with highly reactive nucleophiles, substitution at the C-3 position may be achievable.

Functional Group Interconversions Involving the Methoxy (B1213986) Moiety

The methoxy group at the C-1 position of this compound can undergo various functional group interconversions, most notably O-demethylation to reveal a hydroxyl group. This transformation is significant as it can alter the biological activity of the molecule and provide a handle for further functionalization.

Common reagents for the O-demethylation of aryl methyl ethers include strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). chem-station.comresearchgate.netnih.gov These reagents typically function by coordinating to the oxygen atom of the methoxy group, making the methyl group more susceptible to nucleophilic attack by the corresponding halide.

| Reagent | Conditions |

| Boron tribromide (BBr₃) | Typically in an inert solvent like dichloromethane (B109758) at low temperatures. |

| Aluminum chloride (AlCl₃) | Often used with a scavenger like ethanethiol (B150549) or in a high-boiling solvent. |

| Hydrobromic acid (HBr) | Usually as a concentrated aqueous solution at elevated temperatures. |

Cyclization Reactions and Annulation Strategies from Transformed Derivatives

The products derived from the initial functionalization of this compound can serve as precursors for the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions.

A prime example is the cyclization of 3-(1-methoxy-3-isoquinolyl)propanol, which is obtained from the catalytic reduction of the corresponding propargyl alcohol (the Sonogashira product). researchgate.netresearchgate.net This intramolecular cyclization affords a 1,2,3,5-tetrahydropyrrolo[1,2-b]isoquinoline derivative, demonstrating a straightforward route to a new polycyclic framework. researchgate.netresearchgate.net

More broadly, annulation strategies involving isoquinoline derivatives are a powerful tool for the synthesis of complex alkaloids and other biologically active molecules. These can include aza-Robinson annulation, which can be used to construct fused bicyclic amides, and various transition-metal-catalyzed annulation reactions to build isoquinolone and other fused pyridine ring systems. mdpi.comnih.govrsc.org Derivatives of this compound, after suitable modification, could potentially be employed in such strategies to generate novel, complex heterocyclic structures. For instance, the introduction of a suitable side chain at the C-3 position could be followed by an intramolecular cyclization to form a new ring fused to the isoquinoline core.

Other Notable Reaction Pathways and Side Reactions

In addition to the primary reaction pathways discussed, other transformations and potential side reactions are noteworthy. In the context of cross-coupling reactions, particularly the Sonogashira coupling, a common side reaction is the homocoupling of the terminal alkyne to form a symmetrical diyne. ntu.edu.twresearchgate.net This can be minimized by careful control of reaction conditions, such as the exclusion of oxygen and the use of appropriate catalyst and co-catalyst concentrations. ntu.edu.tw

Another potential reaction pathway for aryl halides is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can sometimes be observed as a side reaction in cross-coupling reactions, particularly if the reaction conditions are not optimized or if a source of hydride is present.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical reactivity and transformations of this compound, specifically focusing on halogen-metal exchange processes and dimerization or oligomerization studies. Despite a thorough search of publicly available scientific databases and literature, no specific studies, detailed research findings, or data pertaining to these particular reactions for this compound could be located.

Therefore, it is not possible to provide a detailed article on the "" with the specified subsections on "Halogen-Metal Exchange Processes" and "Dimerization and Oligomerization Studies" as there is no available scientific information on these topics for this specific chemical compound.

Structure Activity Relationship Sar Studies of 3 Bromo 1 Methoxyisoquinoline Derivatives in Vitro Context

Design Principles for Isoquinoline (B145761) Analogues in In Vitro Biological Screens

The design of isoquinoline analogues for in vitro biological screening is guided by the principle of exploring chemical space around a privileged scaffold. Isoquinoline-based compounds are known to interact with a diverse range of biological targets, including enzymes and receptors. The design process often involves the introduction of various substituents at different positions of the isoquinoline core to modulate physicochemical properties such as lipophilicity, electronic character, and steric bulk. These modifications are intended to optimize ligand-target interactions and enhance biological activity.

Key design strategies include:

Positional Isomerism: Altering the substitution pattern around the isoquinoline ring to probe the topology of the target's binding site.

Functional Group Modification: Introducing a variety of functional groups (e.g., halogens, alkoxy, amino, nitro groups) to influence electronic properties and potential hydrogen bonding or other non-covalent interactions.

Bioisosteric Replacement: Substituting key functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: Replacing the isoquinoline core with related heterocyclic systems to explore novel chemical space and intellectual property.

In vitro screens, such as enzyme inhibition assays or cell-based assays, provide a rapid and efficient means to evaluate the biological activity of newly synthesized analogues and establish SAR trends that guide further optimization.

Impact of Bromine Substitution at Position 3 on In Vitro Activity Profiles

The introduction of a bromine atom at the C3 position of the isoquinoline ring can significantly influence the in vitro activity profile of the resulting derivatives. Halogen atoms, such as bromine, can modulate the electronic properties of the aromatic system through inductive and resonance effects. Furthermore, the steric bulk of the bromine atom can influence the preferred conformation of the molecule and its fit within a biological target's binding pocket.

In a study evaluating a series of 3-bromo-isoquinoline derivatives for their analgesic and anti-inflammatory activities, the bromine substituent was found to be a key contributor to the observed biological effects. Molecular docking studies suggested that the bromine atom participates in favorable interactions within the active site of the cyclooxygenase-2 (COX-2) enzyme. The following table illustrates the in vitro COX-2 inhibitory activity of selected 3-bromo-isoquinoline derivatives.

| Compound | Substitution at C1 | COX-2 Inhibition (%) |

|---|---|---|

| 3-Bromo-1-phenylisoquinoline | Phenyl | 72.5 |

| 3-Bromo-1-(4-chlorophenyl)isoquinoline | 4-Chlorophenyl | 78.2 |

| 3-Bromo-1-(4-methoxyphenyl)isoquinoline | 4-Methoxyphenyl | 81.3 |

The data suggests that the nature of the substituent at the C1 position, in conjunction with the C3-bromo group, plays a crucial role in determining the COX-2 inhibitory activity.

Role of the Methoxy (B1213986) Group at Position 1 in Ligand-Target Interactions

The orientation and conformation of the methoxy group can be critical. It can adopt a planar or out-of-plane conformation relative to the isoquinoline ring, which can affect its interaction with the target protein. X-ray crystallography studies of ligand-protein complexes have often revealed the specific role of the methoxy group in anchoring the ligand to the active site.

Strategic Modifications and Derivatizations for In Vitro Activity Enhancement

Common derivatization strategies include:

Modification of the Methoxy Group: The methoxy group at C1 can be replaced with other alkoxy groups of varying chain lengths or with bioisosteres such as a hydroxyl or a difluoromethoxy group to probe for additional interactions.

Substitution on the Phenyl Ring (if present at C1 or C3): If a phenyl ring is attached to the isoquinoline core, substitution with various electron-donating or electron-withdrawing groups can be explored to modulate the electronic properties and introduce new interaction points.

Derivatization at other positions: Introduction of small substituents at other available positions on the isoquinoline ring can be used to fine-tune the steric and electronic properties of the molecule.

Introduction of Side Chains: Attaching flexible or rigid side chains to the isoquinoline scaffold can allow for the exploration of additional binding pockets within the target protein.

For example, in the development of tubulin polymerization inhibitors, modifications to the isoquinoline scaffold of noscapine analogues, including halogenation, have led to compounds with superior anti-cancer activity.

Comparative SAR Analysis with Related Heterocyclic Systems (e.g., Quinazolines, Quinolines)

Several studies have compared the in vitro activities of these three heterocyclic systems. For instance, in the context of anti-inflammatory agents, a series of isoquinolin-1-ones and quinazolin-4-ones were evaluated for their ability to inhibit tumor necrosis factor alpha (TNF-α) production. While both scaffolds yielded active compounds, the SAR trends for substituents on the rings differed, highlighting the distinct requirements of the target for each heterocyclic core.

The following table provides a comparative example of the in vitro antiproliferative activity of isoquinoline, quinoline, and quinazoline derivatives against a cancer cell line.

| Heterocyclic Core | Key Substituents | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| Isoquinoline | 1-Aryl, 3-Amino | MCF-7 | 5.2 |

| Quinazoline | 2-Aryl, 4-Amino | MCF-7 | 8.1 |

| Quinoline | 2-Aryl, 4-Amino | MCF-7 | 12.5 |

This comparative data underscores that even subtle changes in the heterocyclic scaffold can lead to significant differences in biological activity, emphasizing the importance of scaffold selection in drug design.

Spectroscopic and Computational Characterization for Advanced Research

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy provides an empirical foundation for molecular characterization by probing the interactions of the molecule with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 3-Bromo-1-methoxyisoquinoline is not widely published, the expected chemical shifts (δ) and coupling patterns can be predicted based on the known effects of the isoquinoline (B145761) core and its substituents.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the methoxy (B1213986) group and the aromatic protons. The methoxy protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 4.0-4.2 ppm. The five aromatic protons on the isoquinoline ring system would exhibit more complex signals, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group. The proton at the C4 position is expected to be a singlet, while the protons on the benzo- portion of the ring (H5-H8) would show characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The methoxy carbon would have a signal around δ 55 ppm. mdpi.com The chemical shifts of the aromatic carbons are influenced by the attached substituents and their position within the heterocyclic ring. The carbon atom bonded to the bromine (C3) would be significantly affected, as would the carbon bonded to the methoxy group (C1). Quaternary carbons (C1, C3, C4a, C8a) would typically show less intense signals than the protonated carbons.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1-OCH₃ | 4.0 - 4.2 | Singlet (s) | ~55 |

| H4 | 7.5 - 7.7 | Singlet (s) | 110 - 120 |

| H5 | 8.0 - 8.2 | Doublet (d) | 125 - 130 |

| H6 | 7.6 - 7.8 | Triplet (t) | 125 - 130 |

| H7 | 7.8 - 8.0 | Triplet (t) | 130 - 135 |

| H8 | 8.1 - 8.3 | Doublet (d) | 125 - 130 |

| C1 | - | - | 160 - 165 |

| C3 | - | - | 115 - 125 |

| C4a | - | - | 135 - 140 |

| C5 | - | - | 125 - 130 |

| C6 | - | - | 125 - 130 |

| C7 | - | - | 130 - 135 |

| C8 | - | - | 125 - 130 |

| C8a | - | - | 140 - 145 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's bonds. ksu.edu.sa The two methods are complementary; a vibrational mode must cause a change in the dipole moment to be IR active, whereas it must cause a change in polarizability to be Raman active. edinst.com

For this compound, the spectra would be characterized by several key vibrational modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system would appear in the 1650-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. In-plane and out-of-plane bending vibrations for the C-H bonds would populate the fingerprint region (below 1500 cm⁻¹). arabjchem.org

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretching (Aromatic) | C-H | 3000 - 3100 | Medium |

| C-H Stretching (Methoxy) | -OCH₃ | 2850 - 2960 | Medium |

| C=N / C=C Stretching (Ring) | Isoquinoline Core | 1450 - 1650 | Strong to Medium |

| C-O-C Asymmetric Stretching | Methoxy Ether | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretching | Methoxy Ether | 1000 - 1075 | Medium |

| C-H Out-of-Plane Bending | Aromatic Ring | 700 - 900 | Strong |

| C-Br Stretching | Bromo-Aryl | 500 - 600 | Medium to Strong |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The isoquinoline ring system is a chromophore that exhibits characteristic π → π* (pi to pi-star) transitions due to its conjugated aromatic nature. Additionally, the presence of the nitrogen atom with its lone pair of electrons allows for n → π* (n to pi-star) transitions.

The π → π* transitions are typically of high intensity and are expected to occur in the UV region. The n → π* transitions are generally weaker. The presence of substituents alters the absorption profile. The methoxy group (-OCH₃) acts as an auxochrome, which can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). The bromine atom can also influence the spectrum, often leading to a red shift of the absorption maxima.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (C₁₀H₈BrNO), the most crucial feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the spectrum will exhibit two prominent molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺. nih.govlibretexts.org This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for isoquinoline alkaloids often involve the loss of small, stable neutral molecules or radicals. nih.govresearchgate.net For this compound, likely fragmentation patterns would include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ fragment.

Loss of carbon monoxide (CO): Following the loss of the methyl group, leading to an [M-15-28]⁺ fragment.

Loss of a bromine radical (•Br): Generating an [M-79/81]⁺ fragment corresponding to the 1-methoxyisoquinoline cation.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides theoretical insights into molecular structure and properties, complementing experimental data and aiding in its interpretation.

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of molecular systems. rsc.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are employed to predict various molecular characteristics. arabjchem.orgekb.eg

Geometry Optimization: A primary application of DFT is to find the molecule's lowest-energy three-dimensional structure. nih.gov The optimization process systematically alters bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. This provides a precise theoretical model of the molecule's geometry, which is crucial for understanding steric interactions and predicting reactivity. Studies on similar halogenated systems show that substitutions can influence planarity and dihedral angles. nih.govsemanticscholar.org

Electronic Structure: DFT calculations also provide a detailed picture of the molecule's electronic structure. researchgate.net Key properties that can be determined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic excitability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom's lone pair would be an electron-rich site, while regions near the hydrogen atoms would be electron-poor.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

A thorough search of scientific literature did not yield any specific studies that have calculated the HOMO-LUMO gap for this compound. While there are numerous studies on other substituted quinolines and isoquinolines, this particular derivative appears to be uncharacterized in this regard.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the electron density distribution of a molecule. It is instrumental in predicting sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. The map typically uses a color spectrum where red indicates electron-rich regions (negative potential) and blue indicates electron-deficient regions (positive potential).

No specific MEP maps or related analyses for this compound were found in the available literature. Such a study would be valuable in predicting its reactivity and potential interactions with biological macromolecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer and orbital interactions within a molecule, providing a detailed understanding of delocalization and hyperconjugative effects. This analysis can elucidate the stability of the molecule arising from these electronic interactions.

Specific NBO analysis data, including stabilization energies from donor-acceptor interactions, for this compound is not documented in the reviewed scientific papers.

Thermodynamic Property Calculations

Computational chemistry allows for the prediction of various thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability and reaction energetics of a compound.

While some basic physical properties for related compounds like 3-bromoquinoline are available, detailed calculated thermodynamic properties for this compound are not present in the public scientific databases or literature.

Molecular Modeling and Docking Studies for In Vitro Biological Interactions

Molecular modeling and docking are powerful in-silico techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein. These methods are fundamental in drug discovery and development.

Ligand-Protein Binding Predictions

This subsection would typically detail the predicted binding affinities and interactions of this compound with specific proteins. However, no molecular docking studies featuring this compound have been published. Research on other isoquinoline derivatives has shown a wide range of biological activities, but these findings cannot be extrapolated to this compound without specific studies.

Conformational Analysis and Binding Mode Elucidation

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. Understanding the preferred conformation is crucial for elucidating its binding mode within a protein's active site.

There is no available research that has performed a conformational analysis or elucidated the binding mode of this compound with any biological target.

Mechanistic Investigations of Reactions Involving 3 Bromo 1 Methoxyisoquinoline

Elucidation of Reaction Pathways for Cross-Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis, and 3-Bromo-1-methoxyisoquinoline serves as a versatile heteroaryl halide substrate. The reaction pathways for common cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille reactions follow well-established catalytic cycles, primarily involving a palladium catalyst.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. The catalytic cycle for the reaction of this compound with an organoboron reagent can be described in three main steps:

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The reactivity of the C-Br bond is crucial, and this step is often the rate-determining phase of the cycle. nih.gov

Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the palladium center and displacing the halide. organic-chemistry.org

Reductive Elimination : The final step involves the two organic groups on the palladium complex coupling together and detaching from the metal center to form the final product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

The Heck reaction provides a pathway for the vinylation of this compound. Its mechanism also initiates with the oxidative addition of the Pd(0) catalyst to the C-Br bond. wikipedia.orglibretexts.org This is followed by the coordination and insertion of an alkene (migratory insertion). A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which, upon reaction with a base, regenerates the Pd(0) catalyst. organic-chemistry.orgresearchgate.net

The Stille reaction utilizes an organotin reagent. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination to yield the coupled product. organic-chemistry.orglibretexts.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Intermediate Formed |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | (1-methoxyisoquinolin-3-yl)palladium(II) bromide complex |

| Transmetalation | The organic group (R) from the activated boronate species (R-B(OR)3-) replaces the bromide on the Pd(II) complex. | Di-organopalladium(II) complex |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. | 3-R-1-methoxyisoquinoline and Pd(0) |

Role of Catalysts and Reagents in Reaction Mechanisms

The success of cross-coupling reactions involving this compound is critically dependent on the choice of catalyst, ligands, and other reagents.

Catalysts : Palladium complexes are the most common catalysts. amanote.com Precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. nih.gov These precursors generate the active Pd(0) species in situ, which initiates the catalytic cycle. The efficiency of the catalyst can be influenced by its concentration and the choice of ligands. nih.gov

Ligands : Ligands, typically phosphines, play a multifaceted role. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties. Electron-rich and bulky phosphine (B1218219) ligands can accelerate the oxidative addition step and facilitate the final reductive elimination. The choice of ligand can be crucial for achieving high yields and turnover numbers, especially with challenging substrates. nih.gov

Bases : In Suzuki-Miyaura reactions, the base is essential for the transmetalation step. organic-chemistry.org It reacts with the boronic acid to form a more nucleophilic boronate complex, which can more readily transfer its organic group to the palladium center. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).

Table 2: Common Catalysts and Ligands for Cross-Coupling Reactions

| Component | Example(s) | Role in Mechanism |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |

| Phosphine Ligands | PPh₃ (Triphenylphosphine), Xantphos, SPhos | Stabilize the Pd center, modulate reactivity, facilitate oxidative addition and reductive elimination. |

| Base (Suzuki) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, THF | Solubilizes reactants and influences reaction kinetics. |

Computational Mechanistic Studies (e.g., Transition State Analysis, Reaction Energetics)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. researchgate.net For reactions involving isoquinoline (B145761) derivatives, DFT can be used to model the entire catalytic cycle of a cross-coupling reaction. nih.govrsc.org

Reaction Energetics : By calculating the potential energy surface, computational studies can determine the relative energies of reactants, intermediates, transition states, and products. This helps to identify the most likely reaction pathway and to understand the thermodynamics and kinetics of each step. acs.org For instance, calculations can confirm that the oxidative addition step has a significant energy barrier, often making it the rate-determining step. nih.gov

Transition State Analysis : DFT allows for the localization and characterization of transition state structures. researchgate.net Analyzing the geometry and energy of a transition state provides critical insight into how bonds are formed and broken during a specific step. For example, computational models can elucidate the structure of the four-centered transition state in the transmetalation step of the Suzuki reaction or model the migratory insertion of an alkene in the Heck reaction. These analyses help explain the origins of regioselectivity and stereoselectivity. acs.org

While specific computational studies on this compound may not be extensively documented, the principles derived from studies on related heteroaromatic systems like quinolines and other isoquinolines are directly applicable. researchgate.netnih.gov These studies consistently support the general mechanistic frameworks described for cross-coupling reactions and provide a deeper understanding of the electronic and steric factors that control the reaction's outcome.

Applications in Advanced Organic Synthesis and Material Science Research

3-Bromo-1-methoxyisoquinoline as a Versatile Synthetic Building Block

This compound serves as a versatile synthetic intermediate, primarily due to the reactivity of the carbon-bromine bond at the 3-position. This site is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. asianpubs.orgwikipedia.org The Suzuki-Miyaura coupling, in particular, is frequently employed to link the isoquinoline (B145761) core to various aryl, heteroaryl, or alkyl groups via reaction with the corresponding boronic acids or esters. wikipedia.orgresearchgate.netorganic-chemistry.org

The general applicability of the Suzuki-Miyaura reaction allows for the introduction of a diverse range of substituents at the C-3 position. organic-chemistry.org This versatility is crucial for creating libraries of compounds for drug discovery and for fine-tuning the electronic properties of materials. The methoxy (B1213986) group at the C-1 position, being an electron-donating group, can influence the reactivity of the isoquinoline ring system, affecting the conditions required for these coupling reactions. amerigoscientific.com

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions, which are applicable to substrates like this compound.

| Parameter | Common Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. wikipedia.orgcommonorganicchemistry.com |

| Ligand | PPh₃, PCy₃, XPhos | Stabilizes the palladium center and modulates its reactivity and selectivity. commonorganicchemistry.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step. asianpubs.orgorganic-chemistry.org |

| Coupling Partner | Arylboronic acids, Alkylboronic esters, Heteroarylboronic acids | Provides the R² group that is transferred to the isoquinoline core. wikipedia.org |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction; aqueous conditions are often beneficial. asianpubs.org |

Synthesis of Complex Polycyclic Systems and Alkaloid Scaffolds

The isoquinoline framework is the core structural motif in a vast and diverse family of naturally occurring alkaloids, many of which exhibit significant biological activity. amerigoscientific.comnih.gov These alkaloids range from simple substituted isoquinolines to complex polycyclic and spirocyclic systems. nih.gov The functional handles present in this compound make it an ideal starting material for the synthesis of these complex molecular architectures.

Through sequential cross-coupling reactions and subsequent cyclization strategies, complex polycyclic aromatic hydrocarbons (PAHs) and alkaloid skeletons can be constructed. rsc.orgrsc.org For example, a Suzuki coupling at the C-3 position can introduce an aryl substituent, which can then undergo intramolecular cyclization to form a fused polycyclic system. This approach provides access to compounds with unique electronic and photophysical properties for applications in materials science. nih.gov

The isoquinoline core is central to several major classes of alkaloids, as detailed in the table below.

| Alkaloid Class | Structural Feature | Biosynthetic Precursor (Typical) |

|---|---|---|

| Simple Isoquinolines | Basic isoquinoline or tetrahydroisoquinoline core with various substituents. | Tyrosine/Dopamine |

| Benzylisoquinolines | An isoquinoline unit linked to a benzyl (B1604629) group, typically at the C-1 position. | Tyrosine/Dopamine |

| Bisbenzylisoquinolines | Two benzylisoquinoline units linked together. | Tyrosine/Dopamine |

| Protoberberines | A tetracyclic ring system formed by the fusion of a benzylisoquinoline skeleton. | (S)-Reticuline |

| Aporphines | A tetracyclic system created by intramolecular C-C bond formation in a benzylisoquinoline precursor. | Benzylisoquinolines |

Development of Ligands and Reagents for Catalysis

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows isoquinoline derivatives to serve as ligands in coordination chemistry and catalysis. amerigoscientific.com By modifying the substituents on the isoquinoline core, the steric and electronic properties of the ligand can be precisely tuned to influence the outcome of a catalytic reaction.

This compound is a valuable precursor for a library of potential ligands. The bromine atom can be replaced through various cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. These modifications, combined with the electronic influence of the methoxy group, allow for the systematic design of ligands for specific catalytic applications, such as in asymmetric synthesis or the formation of metal-organic frameworks (MOFs). amerigoscientific.comsemanticscholar.org

The table below lists common types of ligands and their applications in catalysis, where isoquinoline-based structures could be integrated.

| Ligand Type | Key Feature | Common Catalytic Applications |

|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | A carbene stabilized by adjacent nitrogen atoms. | Cross-coupling, metathesis, polymerization. |

| Phosphines | Trivalent phosphorus atom with organic substituents. | Cross-coupling (Suzuki, Heck, etc.), hydrogenation. |

| Bipyridines | Two linked pyridine (B92270) rings. | Oxidation catalysis, polymerization, photoredox catalysis. |

| Pincer Ligands | Tridentate ligands that bind a metal in a meridional fashion. | Dehydrogenation, C-H activation, cross-coupling. |

Potential in Bio-orthogonal Chemistry and Related Advanced Applications (by analogy to other bromo-heterocycles)

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biological processes. researchgate.net These reactions enable the study and manipulation of biomolecules in their natural environment. acs.org While this compound has not been extensively studied in this context, its structure, by analogy to other reactive bromo-heterocycles, suggests significant potential.

The carbon-bromine bond serves as a reactive handle for "click" type reactions, particularly transition metal-catalyzed cross-couplings, which can be adapted for biological settings. acs.org For example, a palladium-catalyzed reaction could be used to attach the isoquinoline moiety to a biomolecule that has been metabolically labeled with a suitable coupling partner, such as a boronic acid. This allows for the site-specific labeling of proteins, glycans, or other cellular components for imaging or therapeutic purposes. nih.govnih.govresearchgate.net The development of bio-orthogonal reactions is a rapidly advancing field, and the reactivity of bromo-heterocycles makes them attractive candidates for new bioconjugation strategies. acs.orgnih.gov

The following table outlines some of the most common bio-orthogonal reactions, highlighting the diverse chemical transformations used in this field.

| Reaction Name | Reactant 1 | Reactant 2 | Key Feature |

|---|---|---|---|

| Staudinger Ligation | Azide | Triarylphosphine | Forms a stable amide bond; one of the first bio-orthogonal reactions. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) | Copper-free "click" reaction with fast kinetics. nih.gov |

| Tetrazine Ligation | Tetrazine | Strained Alkene (e.g., trans-cyclooctene) | Extremely fast kinetics, produces N₂ as the only byproduct. nih.gov |

| Aldehyde/Ketone Condensation | Aldehyde or Ketone | Hydrazine or Alkoxyamine | Forms a stable hydrazone or oxime linkage. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Aryl Halide/Triflate | Boronic Acid, Stannane, etc. | Versatile C-C bond formation, adaptable to biological conditions. |

Emerging Trends and Future Research Directions

Sustainable Synthetic Methodologies for Halogenated Isoquinolines

The synthesis of halogenated isoquinolines, including 3-Bromo-1-methoxyisoquinoline, is undergoing a paradigm shift towards more environmentally benign methods. Traditional synthetic routes often involve harsh conditions, stoichiometric reagents, and the use of hazardous solvents, leading to significant environmental and economic concerns. rsc.orgnih.gov The principles of green chemistry are now guiding the development of new synthetic strategies that prioritize atom economy, energy efficiency, and the use of recyclable and non-toxic materials. nih.govrsc.org

Future research in the sustainable synthesis of this compound is expected to focus on several key areas:

Photocatalysis and Flow Chemistry: Visible-light photocatalysis offers a powerful tool for forming C-C and C-X bonds under mild conditions, reducing the need for high temperatures and strong reagents. nih.govrsc.org The application of this technology to the synthesis and functionalization of the isoquinoline (B145761) core could lead to more efficient and selective methods for introducing the bromo and methoxy (B1213986) groups. acs.org Combining photocatalysis with continuous flow reactors can further enhance reaction efficiency, safety, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, increase product yields, and minimize side reactions in the synthesis of various heterocyclic compounds, including isoquinolines. nih.govrsc.orgnih.gov This energy-efficient method is well-suited for the rapid generation of libraries of this compound derivatives for further study. organic-chemistry.org

Recyclable Catalytic Systems: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. bohrium.comresearchgate.netmdpi.com Research into solid-supported metal catalysts (e.g., palladium on charcoal) or magnetic nanoparticles could lead to more sustainable processes for cross-coupling reactions involving the C3-bromo position of the isoquinoline ring. mdpi.com The use of biodegradable solvents like polyethylene (B3416737) glycol (PEG) further enhances the green credentials of these synthetic routes. researchgate.net

Metal-Free Reactions: Eliminating transition-metal catalysts altogether is a significant goal in sustainable synthesis. rsc.org The exploration of organocatalysis and metal-free C-H activation/functionalization strategies presents a promising avenue for the construction and modification of the this compound scaffold. nih.gov

| Parameter | Conventional Methods | Sustainable (Green) Methods |

|---|---|---|

| Catalysts | Often stoichiometric, non-recyclable transition metals | Catalytic amounts, recyclable heterogeneous or organocatalysts rsc.orgbohrium.com |

| Solvents | Toxic and volatile organic solvents (e.g., DMF, Toluene) | Benign solvents (e.g., water, ethanol) or solvent-free conditions nih.gov |

| Energy Input | High temperatures, prolonged heating | Microwave irradiation, visible light (photocatalysis), lower temperatures nih.govnih.gov |

| Atom Economy | Often low, with significant byproduct formation | High, through atom-economical reactions like C-H activation researchgate.net |

| Waste Generation | High | Minimized nih.gov |

Exploration of Novel Reactivity Patterns at the Isoquinoline Core

The functional groups of this compound—the bromine atom, the methoxy group, and the isoquinoline core itself—provide multiple sites for exploring novel chemical transformations. Future research will likely focus on leveraging these features to create complex molecular architectures.

C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful, atom-economical strategies for modifying heterocyclic rings. acs.orgthieme-connect.demdpi.comorganic-chemistry.org For this compound, research could explore the regioselective functionalization of the available C-H bonds on the benzene (B151609) ring portion of the scaffold. This would allow for the late-stage introduction of various substituents, rapidly diversifying the molecular structure. nih.gov

Dearomatization Strategies: The dearomatization of heteroaromatic compounds is a valuable strategy for generating three-dimensional molecular complexity from flat, aromatic precursors. nih.govnih.govscilit.comacs.org Investigating the dearomatization of the this compound core could lead to the synthesis of novel, partially saturated N-heterocycles with unique stereochemical and biological properties. researchgate.net

Cross-Coupling and Annulation Reactions: The bromine atom at the C3 position is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkynyl, and amino groups. Future work could focus on developing novel annulation strategies, where the C3-bromo group and an adjacent position are used to build new fused ring systems onto the isoquinoline core.

Advanced Computational Predictions in Compound Design and Reaction Mechanism Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. mdpi.com For a molecule like this compound, computational methods can provide deep insights into its properties and reactivity, guiding experimental work and accelerating the discovery process.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies. mdpi.comresearchgate.net This allows for a detailed understanding of the mechanisms of known reactions and the prediction of the feasibility of novel transformations. researchgate.net For instance, computational studies can help rationalize the regioselectivity of C-H functionalization or predict the most favorable conditions for a given cross-coupling reaction.

In Silico Compound Design and Screening: By understanding the structure of biological targets, computational tools can be used to design novel derivatives of this compound with enhanced binding affinity and selectivity. nih.govmdpi.comresearchgate.net Virtual screening of computationally generated libraries can identify promising candidates for synthesis and biological evaluation, saving significant time and resources compared to traditional screening methods. nih.govmdpi.com

Prediction of Physicochemical Properties: Computational models can accurately predict key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. This allows for the early-stage optimization of lead compounds based on the this compound scaffold.

| Computational Technique | Application Area | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Discovery | Prediction of transition state geometries, activation energies, and reaction pathways. mdpi.com |

| Molecular Docking | Compound Design | Prediction of binding modes and affinities of isoquinoline derivatives to biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Compound Design & Mechanism | Analysis of the stability of ligand-protein complexes and conformational changes over time. nih.govtandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Compound Optimization | Development of predictive models for biological activity based on molecular structure. mdpi.com |

Integration with High-Throughput Screening for In Vitro Activity Profiling

The discovery of new bioactive molecules relies heavily on the ability to screen large numbers of compounds for their effects on biological targets. High-throughput screening (HTS) allows for the rapid testing of thousands or even millions of compounds, making it a cornerstone of modern drug discovery. nih.gov

The integration of automated synthesis with HTS is a particularly powerful approach. rsc.orgresearchgate.net Libraries of derivatives based on the this compound scaffold can be synthesized using parallel or automated techniques and then directly subjected to a battery of in vitro assays. organic-chemistry.org

Future directions in this area include:

Development of Targeted Libraries: Rather than synthesizing random derivatives, computational insights can be used to design focused libraries of this compound analogs with a higher probability of interacting with specific biological targets, such as kinases or G-protein coupled receptors.

Phenotypic Screening: In addition to target-based screening, phenotypic screening, which assesses the effect of compounds on whole cells or organisms, can uncover novel biological activities and mechanisms of action. nih.govacs.org Libraries of this compound derivatives could be screened for their effects on cancer cell proliferation, bacterial growth, or other cellular phenotypes.

Miniaturization and Automation: Advances in microfluidics and robotics are enabling the miniaturization and automation of both synthesis and screening. rsc.org This not only increases throughput but also reduces the consumption of reagents and materials, making the discovery process more cost-effective and sustainable.

常见问题

Basic: What are the standard synthetic routes for preparing 3-Bromo-1-methoxyisoquinoline, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves bromination of a pre-functionalized isoquinoline scaffold. For example, methoxy-substituted isoquinolines (e.g., 1-methoxyisoquinoline) can undergo electrophilic bromination at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. Purity optimization requires:

- Chromatographic purification : Use flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product from unreacted starting materials or di-brominated byproducts.

- Crystallization : Recrystallization in ethanol or dichloromethane/hexane mixtures improves purity, as evidenced by melting point consistency (e.g., similar brominated isoquinolines in show sharp melting points, such as 83–87°C for 5-bromoisoquinoline ).

- Analytical validation : Confirm purity via HPLC (≥95% area under the curve) and H/C NMR to verify substitution patterns.

Advanced: How does steric and electronic modulation at the 3-bromo position influence cross-coupling reactivity in palladium-catalyzed reactions?

Methodological Answer:

The bromine atom at the 3-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Electronic effects : Electron-withdrawing methoxy groups at the 1-position activate the bromine for nucleophilic substitution. Compare reactivity with analogs like 5-bromo-2-methoxyphenylboronic acid (), where methoxy groups enhance boronic acid stability .

- Steric hindrance : The proximity of the methoxy group to the bromine may slow coupling kinetics. Use bulky ligands (e.g., XPhos) to mitigate steric effects and improve yields.

- Reaction monitoring : Track progress via TLC or LC-MS to identify incomplete coupling or homo-coupling byproducts. Adjust catalyst loading (1–5 mol% Pd) and temperature (80–110°C) iteratively.

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- NMR spectroscopy : H NMR should show distinct aromatic protons (e.g., a singlet for the methoxy group at δ 3.8–4.0 ppm and deshielded protons near the bromine). Compare with literature data for brominated isoquinolines (e.g., 6-bromoisoquinoline in has a density of 1.564 g/cm³, suggesting similar aromatic stacking effects) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 228.0 for CHBrNO).

- Resolution of discrepancies : If NMR signals conflict with expected splitting patterns, perform 2D experiments (COSY, NOESY) to assign coupling constants and confirm regiochemistry.

Advanced: How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model bond dissociation energies (BDEs) for the C-Br bond. Compare with experimental degradation rates (e.g., notes stability under recommended storage conditions but lacks decomposition data; thus, simulations fill gaps) .

- pH-dependent stability : Perform accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 7 days. Monitor via HPLC for debromination or hydrolysis products.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures to guide safe handling protocols (e.g., avoid heating above 150°C if TGA shows mass loss).

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if handling powders to avoid inhalation (as per ’s guidelines for similar brominated compounds) .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent bromine dissociation (aligns with boronic acid storage in ) .

- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal to mitigate environmental hazards.

Advanced: How can conflicting regioselectivity data in bromination reactions be systematically addressed?

Methodological Answer:

- Controlled experiments : Vary brominating agents (e.g., Br vs. NBS) and solvents (polar vs. nonpolar) to map regioselectivity trends. For example, lists bromoanisole isomers (ortho, meta, para), suggesting solvent polarity influences substitution patterns .

- Kinetic vs. thermodynamic control : Monitor reaction time and temperature. Low-temperature conditions (0°C) favor kinetic products, while prolonged heating may shift to thermodynamic products.

- Computational validation : Use molecular docking simulations to predict bromine’s preferred sites based on electron density maps.

Basic: What are the key spectral benchmarks (e.g., IR, UV-Vis) for verifying the structure of this compound?

Methodological Answer:

- IR spectroscopy : Look for C-Br stretching vibrations at 550–650 cm and C-O (methoxy) stretches at 1250–1050 cm.

- UV-Vis : Aromatic π→π* transitions typically appear at 250–300 nm. Compare with analogs like 4-bromo-2-methoxybenzoic acid (), which has similar conjugation systems .

- Cross-validation : Correlate spectral data with X-ray crystallography (if available) for absolute configuration confirmation.

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting groups : Temporarily protect the methoxy group with acetyl or TBS groups during lithiation or Grignard reactions to prevent demethylation.

- Catalyst screening : Test Pd/Pd catalysts (e.g., Pd(OAc), PdCl) with varying ligands (PPh, dppf) to suppress β-hydride elimination in cross-couplings.

- Byproduct analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dehalogenated isoquinoline) and adjust reaction stoichiometry accordingly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。